molecular formula C20H18N4OS B12046834 6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12046834
M. Wt: 362.4 g/mol
InChI Key: CWQXBFKCDZQJAO-UHFFFAOYSA-N
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Description

6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including an amino group, a phenyl ring, a propyl chain, a thiophene ring, and a pyrano-pyrazole core, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aryl aldehydes, malononitrile, hydrazine hydrate, and thiophene derivatives under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The amino and phenyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles or nucleophiles in solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-phenyl-3-propyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its combination of functional groups and the presence of both thiophene and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

6-amino-1-phenyl-3-propyl-4-thiophen-2-yl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H18N4OS/c1-2-7-15-18-17(16-10-6-11-26-16)14(12-21)19(22)25-20(18)24(23-15)13-8-4-3-5-9-13/h3-6,8-11,17H,2,7,22H2,1H3

InChI Key

CWQXBFKCDZQJAO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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